6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide
Description
This compound is a heterocyclic molecule featuring a thiazolo[3,2-a]pyrimidine core substituted with a 7-methyl group and a 5-oxo moiety. The nicotinamide group (pyridine-3-carboxamide) is linked via an amide bond to the thiazolopyrimidine scaffold at position 4. Its structure has been confirmed through crystallographic studies using SHELX and ORTEP-III software, which are standard tools for small-molecule refinement and visualization . The compound’s synthesis, as described in patent literature, involves multi-step reactions starting from halogenated nicotinamide derivatives .
Properties
IUPAC Name |
6-chloro-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O2S/c1-7-10(12(20)18-4-5-21-13(18)16-7)17-11(19)8-2-3-9(14)15-6-8/h2-6H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYLQTOPAWIOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazolopyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyrimidine ring.
Introduction of the chlorine atom: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the nicotinamide moiety: This step involves the coupling of the nicotinamide group to the thiazolopyrimidine core, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Modifications: Thiazolopyrimidine Derivatives
BI58564 (6-Chloro-N-{3,7-Dimethyl-5-Oxo-5H-[1,3]Thiazolo[3,2-a]Pyrimidin-6-yl}Pyridine-3-Carboxamide)
- Molecular Formula : C₁₄H₁₁ClN₄O₂S (identical to the target compound).
- Key Differences: Substituents: BI58564 has 3,7-dimethyl groups on the thiazolopyrimidine core, whereas the target compound has only a 7-methyl group.
Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate
- Molecular Formula : C₂₇H₂₅N₃O₆S (larger due to aromatic and ester substituents).
- Key Differences :
- Substituents: A phenyl group at position 5 and a 2,4,6-trimethoxybenzylidene group at position 2 introduce significant bulk. The ester group (COOEt) replaces the amide linkage.
- Structural Impact: Crystallographic data reveal distinct torsion angles (e.g., C9–S1–C2 = 102.3°) and hydrogen-bonding patterns involving N–H···O interactions, which stabilize the crystal lattice . The benzylidene group enhances π-π stacking, a feature absent in the target compound.
Functional Group Variations: Nicotinamide Analogs
6-Amino-2-Sulfanylidene-1-[3-(Trifluoromethyl)Phenyl]-1,2,3,4-Tetrahydropyrimidin-4-One
- Molecular Formula : C₁₁H₈F₃N₃OS.
- Key Differences: Core Structure: A tetrahydropyrimidinone ring replaces the thiazolopyrimidine system.
Crystallographic and Hydrogen-Bonding Analysis
The target compound’s thiazolopyrimidine core facilitates hydrogen bonding via its amide and carbonyl groups. Graph set analysis (as per Etter’s formalism) would classify these interactions as D (donor) and A (acceptor) motifs, critical for crystal packing . In contrast, the ethyl ester derivative (Ev4/5) exhibits intermolecular C–H···O bonds between the methoxy groups and carbonyl oxygen, contributing to a more rigid lattice .
Data Table: Structural Comparison of Key Compounds
Biological Activity
6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide is a heterocyclic compound that combines a thiazolo[3,2-a]pyrimidine core with a nicotinamide moiety. This unique structural configuration is believed to contribute significantly to its biological activities, particularly in medicinal chemistry. The compound has been investigated for its potential applications in drug development, particularly as an enzyme inhibitor and in targeting pathways associated with various diseases, including cancer and infections.
Chemical Structure and Properties
The compound's structure features a chlorine substituent and a methyl group, which may enhance its biological activity through distinct interaction profiles with biological targets. The thiazolo[3,2-a]pyrimidine structure is known for its diverse biological properties, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to 6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide have shown potent inhibitory effects against various bacterial strains. In one study, a related compound demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli, indicating strong antibacterial potential .
Antifungal Activity
In addition to antibacterial effects, compounds within this chemical class have also exhibited antifungal activity. For example, studies have shown that certain thiazolopyridine derivatives possess selective action against fungi such as Candida species . The effectiveness of these compounds suggests their potential use in treating fungal infections.
Cytotoxicity
The cytotoxic effects of 6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide have been evaluated against various tumor cell lines. Preliminary results indicate that certain derivatives can inhibit the growth of cancer cells while showing limited toxicity towards normal cells . This selectivity is crucial for developing therapeutic agents with fewer side effects.
The precise mechanisms through which 6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide exerts its biological effects are still under investigation. However, molecular docking studies suggest that it may interact with key enzymes involved in disease pathways. For instance, binding interactions with enzymes such as MurD and DNA gyrase have been explored, revealing favorable binding energies that support its potential as an enzyme inhibitor .
Research Findings and Case Studies
| Study | Findings | Compounds Tested | Biological Activity |
|---|---|---|---|
| Study 1 | MIC = 0.21 μM against Pseudomonas aeruginosa | Related thiazolopyridine derivatives | Antibacterial |
| Study 2 | Significant antifungal activity against Candida | Various thiazolopyridine derivatives | Antifungal |
| Study 3 | Cytotoxicity assessed on human cancer cell lines | Derivatives of thiazolo[3,2-a]pyrimidines | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
